

Application Notes and Protocols for FAAH/MAGL-IN-3 in Cell Culture

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Compound of Interest		
Compound Name:	FAAH/MAGL-IN-3	
Cat. No.:	B3025905	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAAH/MAGL-IN-3 is a potent, irreversible dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. By simultaneously blocking both of these key enzymes, **FAAH/MAGL-IN-3** elevates the levels of endogenous cannabinoids, thereby amplifying their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This dual inhibition strategy offers a powerful tool to investigate the therapeutic potential of enhancing endocannabinoid tone in various physiological and pathological processes, including pain, inflammation, and neurodegeneration.[1][2][3]

These application notes provide detailed protocols for the use of **FAAH/MAGL-IN-3** in cell culture experiments, enabling researchers to probe the cellular and molecular effects of dual FAAH/MAGL inhibition.

Product Information



Parameter	Value	Reference
Product Name	FAAH/MAGL-IN-3 (Compound 10)	
Mechanism of Action	Irreversible dual inhibitor of FAAH and MAGL	_
IC50 (FAAH)	179 nM	-
IC50 (MAGL)	759 nM	-
Permeability	Low PAMPA (Parallel Artificial Membrane Permeability Assay) permeability	-

Data Presentation In Vitro Efficacy of Dual FAAH/MAGL Inhibition

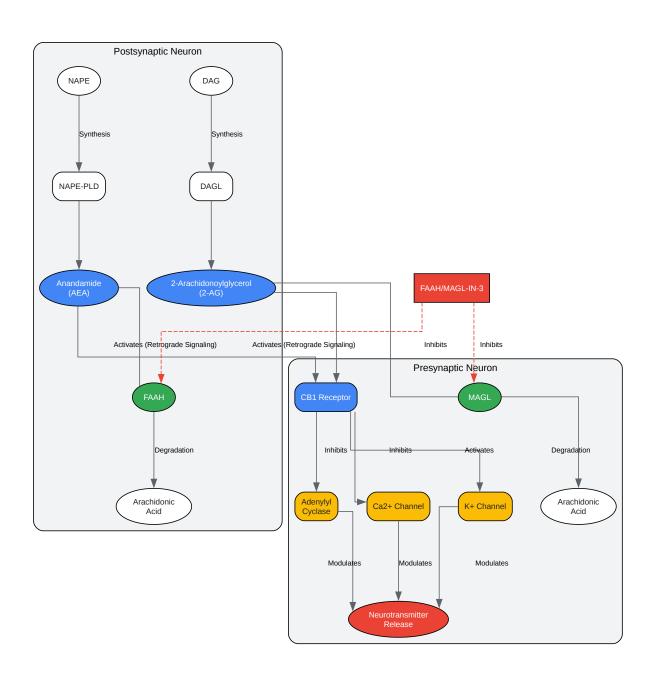
The following table summarizes the inhibitory potency of **FAAH/MAGL-IN-3** and provides representative data on the effects of dual FAAH/MAGL inhibition on endocannabinoid levels in neuronal cells, based on studies with similar dual inhibitors.



Parameter	Value	Cell Type	Notes
FAAH IC50	179 nM	Recombinant Human	Data for FAAH/MAGL-IN-3.
MAGL IC50	759 nM	Recombinant Human	Data for FAAH/MAGL- IN-3.
AEA Levels (Stimulated)	~1.5-fold increase	Primary Neurons	Representative data from a dual FAAH/ABHD6 inhibitor study. Stimulation with glutamate and carbachol.
2-AG Levels (Stimulated)	~2-fold increase	Primary Neurons	Representative data from a dual FAAH/ABHD6 inhibitor study. Stimulation with glutamate and carbachol.

Signaling Pathways and Experimental Workflow Endocannabinoid Signaling Pathway



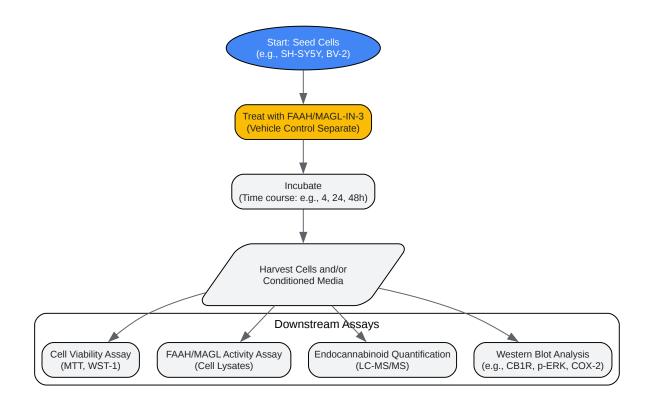


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Caption: Endocannabinoid signaling at the synapse and points of inhibition by **FAAH/MAGL-IN-3**.

Experimental Workflow for Cell-Based Assays



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References



- 1. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 3. Dual Inhibition of α/β -Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons PMC [pmc.ncbi.nlm.nih.gov]
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